molecular formula C15H22O B14776040 4-(4,4-Dimethylcyclohexyl)anisole

4-(4,4-Dimethylcyclohexyl)anisole

Cat. No.: B14776040
M. Wt: 218.33 g/mol
InChI Key: AMFTWNOEVOHPSN-UHFFFAOYSA-N
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Description

4-(4,4-Dimethylcyclohexyl)anisole: is an organic compound that belongs to the class of anisoles, which are ethers containing a methoxy group attached to a benzene ring. This compound is characterized by the presence of a 4,4-dimethylcyclohexyl group attached to the benzene ring at the para position relative to the methoxy group. The structure of this compound combines the aromatic properties of anisole with the steric effects of the cyclohexyl group, making it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Dimethylcyclohexyl)anisole can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of anisole with 4,4-dimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4,4-Dimethylcyclohexyl)anisole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of 4-(4,4-dimethylcyclohexyl)phenol.

    Reduction: Formation of 4-(4,4-dimethylcyclohexyl)cyclohexanol.

    Substitution: Formation of 4-(4,4-dimethylcyclohexyl)-2-bromoanisole or 4-(4,4-dimethylcyclohexyl)-2-nitroanisole.

Scientific Research Applications

Chemistry: 4-(4,4-Dimethylcyclohexyl)anisole is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of steric effects and aromatic substitution reactions.

Biology: In biological research, this compound can be used as a model compound to study the interactions of aromatic ethers with biological molecules.

Industry: In the industrial sector, this compound can be used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethylcyclohexyl)anisole involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the cyclohexyl group can influence the compound’s steric properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Lacks the cyclohexyl group, making it less sterically hindered.

    4-Methoxyphenol: Contains a hydroxyl group instead of a cyclohexyl group, leading to different reactivity.

    4-(4,4-Dimethylcyclohexyl)phenol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 4-(4,4-Dimethylcyclohexyl)anisole is unique due to the combination of the methoxy group and the sterically bulky 4,4-dimethylcyclohexyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1-(4,4-dimethylcyclohexyl)-4-methoxybenzene

InChI

InChI=1S/C15H22O/c1-15(2)10-8-13(9-11-15)12-4-6-14(16-3)7-5-12/h4-7,13H,8-11H2,1-3H3

InChI Key

AMFTWNOEVOHPSN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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